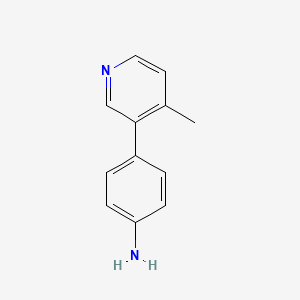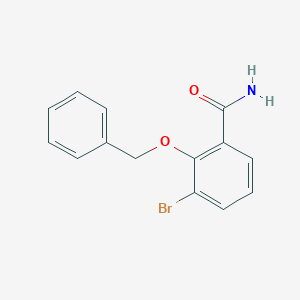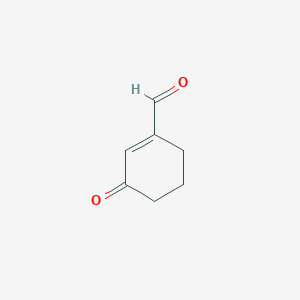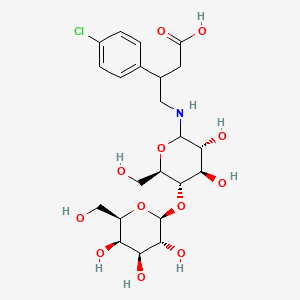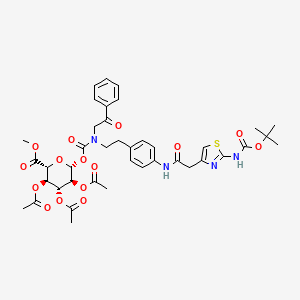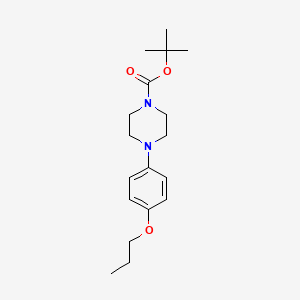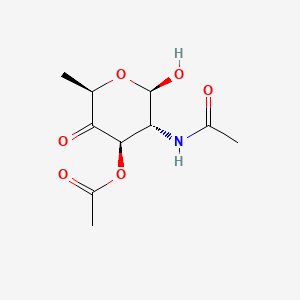
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including an acetamido group, a hydroxy group, and a tetrahydropyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of functional groups such as the acetamido and hydroxy groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, batch reactors, and the use of advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Applications De Recherche Scientifique
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate involves its interaction with specific molecular targets and pathways. The acetamido group may interact with enzymes or receptors, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl
- Fondaparinux sodium
Uniqueness
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features distinguish it from other similar compounds, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H15NO6 |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
[(2R,3R,4R,6R)-3-acetamido-2-hydroxy-6-methyl-5-oxooxan-4-yl] acetate |
InChI |
InChI=1S/C10H15NO6/c1-4-8(14)9(17-6(3)13)7(10(15)16-4)11-5(2)12/h4,7,9-10,15H,1-3H3,(H,11,12)/t4-,7-,9-,10-/m1/s1 |
Clé InChI |
JAKAGORNYWRLPX-GGUYCOGGSA-N |
SMILES isomérique |
C[C@@H]1C(=O)[C@@H]([C@H]([C@@H](O1)O)NC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(=O)C(C(C(O1)O)NC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


